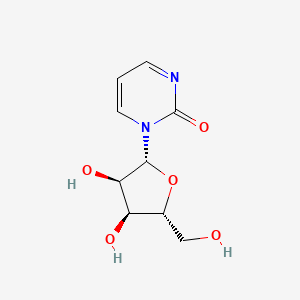

Zebularine;1-b-D-Ribofuranosyl-2(1H)-pyrimidinone;2-Hydroxy-1-(b-ribofuranosyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

3690-10-6 |

|---|---|

Molecular Formula |

C9H12N2O5 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |

InChI Key |

RPQZTTQVRYEKCR-JJFBUQMESA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

3690-10-6 |

Synonyms |

4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |

Origin of Product |

United States |

Molecular Mechanisms of Action

DNA Methyltransferase (DNMT) Inhibition

Zebularine is recognized as a mechanism-based inhibitor of DNA methyltransferases. researchgate.net After being incorporated into DNA during replication, it directly interacts with DNMT enzymes, leading to their inactivation and a subsequent reduction in genomic DNA methylation. nih.gov

A key feature of zebularine's inhibitory action is its ability to form stable, covalent complexes with DNMT enzymes. tandfonline.comnih.govsemanticscholar.org Once zebularine is incorporated into the DNA strand in place of cytosine, it acts as a trap for the DNMT protein. nih.goviiarjournals.org During the methylation process, a cysteine residue in the active site of the DNMT enzyme attacks the 6th position of the pyrimidine (B1678525) ring, a standard step in the catalytic mechanism. oup.com With zebularine, this interaction results in the formation of a covalent bond between the enzyme and the zebularine-substituted DNA. nih.govnih.govnih.gov This effectively sequesters the DNMT, preventing it from carrying out further methylation activities. researchgate.netmdpi.comnih.gov X-ray crystallography studies have confirmed the formation of this covalent adduct, providing a clear molecular explanation for zebularine's mechanism. nih.govnih.gov While the complex is stable, some studies suggest it is reversible with slow dissociation kinetics, unlike the irreversible complexes formed by some other inhibitors. researchgate.netnih.gov

Zebularine directly hinders the enzymatic transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (AdoMet), to the DNA. nih.gov The structure of zebularine is crucial to this inhibition; it lacks the exocyclic amino group at the 4-position of the pyrimidine ring. researchgate.netiiarjournals.org This structural difference prevents the necessary activation of the C5 position of the ring, which is the target for methylation. iiarjournals.orgnih.gov Consequently, even after the initial covalent bond is formed between the DNMT and the C6 position of zebularine, the subsequent transfer of the methyl group is blocked. nih.govresearchgate.net

The trapping of DNMTs by zebularine-containing DNA leads to the depletion of active enzyme pools within the cell. mdpi.com As the cell undergoes replication, the newly synthesized DNA strands are not methylated to the same extent as the parent strands due to the unavailability of functional DNMTs. researchgate.netmdpi.com This results in a "passive" demethylation process, where methylation marks are progressively lost with each round of cell division. researchgate.net The sequestration and subsequent degradation of the DNMTs mean that the epigenetic information encoded by methylation is not faithfully propagated to the daughter cells. researchgate.net

Research indicates that zebularine may exhibit a degree of selectivity towards different DNMT isoforms. Studies in various cancer cell lines have shown that treatment with zebularine leads to a pronounced, and often complete, depletion of the DNMT1 protein. nih.goviiarjournals.orgnih.gov In contrast, the levels of the de novo methyltransferases, DNMT3a and DNMT3b, are only partially reduced. nih.goviiarjournals.orgplos.org This suggests a preferential targeting of DNMT1, the maintenance methyltransferase responsible for copying methylation patterns onto daughter DNA strands during replication. iiarjournals.orgnih.gov This selectivity could be attributed to differences in the affinity of the isoforms for zebularine-containing DNA. iiarjournals.org

| DNMT Isoform | Observed Effect of Zebularine Treatment | References |

|---|---|---|

| DNMT1 | Complete or near-complete protein depletion | nih.goviiarjournals.orgnih.gov |

| DNMT3a | Partial protein depletion | nih.goviiarjournals.orgplos.org |

| DNMT3b | Partial protein depletion | nih.goviiarjournals.orgplos.org |

The structural interaction between zebularine and DNMTs has been elucidated through crystallographic studies. nih.gov These studies reveal that after the DNMT enzyme binds to DNA, the zebularine base is flipped out of the DNA helix and positioned within the enzyme's catalytic pocket. nih.govoup.comnih.gov This base-flipping mechanism is a characteristic feature of DNMT activity. nih.gov Inside the active site, the flipped zebularine is covalently anchored by a catalytic cysteine residue (e.g., Cys81 in M.HhaI or C710 in DNMT3A). nih.govnih.govnih.gov The covalent bond forms between the sulfur atom of the cysteine and the C6 atom of the zebularine ring. nih.gov Hydrogen bonds with other residues, such as glutamic acid and arginine, further stabilize the complex, locking the enzyme in an inactive state. nih.gov

Zebularine's efficacy as a demethylating agent is often compared to other nucleoside analogs, such as 5-azacytidine (B1684299) and decitabine (B1684300) (5-aza-2'-deoxycytidine). While effective, studies have shown that higher concentrations of zebularine are often required to achieve a level of demethylation comparable to that induced by decitabine. researchgate.netoup.com However, a significant advantage of zebularine is its greater chemical stability in aqueous solutions and its lower toxicity profile. researchgate.netiiarjournals.orgmdpi.com

When compared with 5-azacytidine in plant models, both inhibitors were found to produce very similar patterns of genome-wide DNA demethylation. biorxiv.orgscienceopen.com At higher concentrations, 5-azacytidine demonstrated a slightly greater demethylating effect. scienceopen.combiorxiv.orgnih.gov Unlike 5-azacytidine, which is thought to form irreversible bonds with DNMTs, the complex formed by zebularine is considered reversible, albeit with slow dissociation. nih.govscienceopen.com

| Feature | Zebularine | Decitabine (5-aza-CdR) | 5-Azacytidine (AzaC) |

|---|---|---|---|

| Chemical Stability | High | Low | Low |

| Relative Potency | Lower (higher doses needed) | Higher | Higher |

| Toxicity Profile | Low | Higher | Higher |

| DNMT Complex | Covalent, reversible | Covalent, irreversible | Covalent, irreversible |

Cytidine (B196190) Deaminase (CDA) Inhibition

Zebularine, with the chemical name 1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone, is a synthetic nucleoside analog of cytidine. nih.govresearchgate.net A key structural feature of zebularine is the absence of the exocyclic amino group at the 4th position of the pyrimidine ring, which is present in cytidine. researchgate.netoup.com This modification is central to its function as an inhibitor of the enzyme cytidine deaminase (CDA). researchgate.netoup.comresearchgate.net

Cytidine deaminase is a critical enzyme in the catabolism of cytidine and its analogs. nih.gov By catalyzing the deamination of these compounds, CDA often converts them into inactive metabolites, thereby reducing their pharmacological efficacy. nih.gov Zebularine was initially developed as an inhibitor of this enzyme. oup.comnih.gov Its structural design prevents it from being a substrate for deamination, allowing it to instead bind to and inhibit the enzyme's activity. oup.comresearchgate.net This inhibition is a key aspect of its dual mechanism of action, alongside its role as a DNA methyltransferase (DNMT) inhibitor. researchgate.netnih.gov

The inhibition of cytidine deaminase by zebularine occurs through a competitive mechanism. nih.gov As a cytidine analog, zebularine competes with natural substrates like cytidine and other nucleoside analogs for binding to the active site of the CDA enzyme. nih.gov

The process is considered to be that of a transition-state inhibitor. nih.gov For CDA to catalyze deamination, it facilitates the hydration of the pyrimidine ring. The mechanism of zebularine's inhibition is thought to involve the formation of a covalent hydrate (B1144303) at its pyrimidin-2(1H)-one ring. nih.gov This hydrated form mimics the transition state of the natural substrate during the deamination reaction, allowing it to bind with high affinity to the enzyme's active site, effectively blocking it. Replacing the ribofuranosyl ring's oxygen with carbon reduces this inhibitory capacity, suggesting that the electronegativity of the ring's oxygen is crucial for the formation of the covalent hydrate and, consequently, for potent enzyme inhibition. nih.gov

The ability of zebularine to inhibit cytidine deaminase has significant therapeutic implications, particularly for combination therapies with other nucleoside analogs that are susceptible to deamination. nih.gov Many potent anticancer nucleoside drugs lose their activity upon being deaminated by CDA. nih.gov By co-administering zebularine, the catabolism of these drugs can be prevented, thereby increasing their bioavailability and enhancing their therapeutic effect. nih.gov

A prime example of this synergy is observed with 5-aza-2'-deoxycytidine (5-AZA-CdR), a well-known DNA methylation inhibitor. nih.gov In cells with high levels of CDA, the efficacy of 5-AZA-CdR is significantly diminished. nih.gov However, when combined with zebularine, the antineoplastic action of 5-AZA-CdR is substantially enhanced. nih.gov Zebularine competitively inhibits the deamination of 5-AZA-CdR, leading to increased plasma concentrations and greater antileukemic activity, as demonstrated in preclinical models. nih.gov This synergistic relationship provides a strong rationale for using zebularine to overcome resistance to other nucleoside analogs that are CDA substrates. nih.gov

DNA Methylation-Independent Mechanisms

Beyond its effects on DNA methylation and CDA, zebularine also influences cell fate through mechanisms independent of these primary actions, notably by modulating key components of the cell cycle machinery.

Zebularine has been shown to directly impact cell cycle progression by altering the expression of critical regulatory proteins. researchgate.net One of the key targets in this pathway is Cyclin-Dependent Kinase 2 (CDK2). Research has indicated that zebularine treatment can lead to the downregulation of CDK2 in cancer cells. researchgate.net

CDK2 is a crucial enzyme for the progression of the cell from the G1 (first gap) phase to the S (synthesis) phase. youtube.comyoutube.com It forms active complexes with cyclins, such as cyclin E and cyclin A. youtube.com A primary substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). youtube.comnih.gov In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the genes necessary for DNA replication and S-phase entry. youtube.comyoutube.com

For the cell cycle to advance, Rb must be inactivated through hyperphosphorylation, a process initiated by CDK4/cyclin D and completed by CDK2/cyclin E. youtube.comnih.gov By downregulating CDK2, zebularine interferes with this phosphorylation cascade. Reduced CDK2 levels lead to decreased phosphorylation of Rb, which then remains bound to E2F. This complex keeps E2F in an inactive state, effectively halting the cell cycle at the G1/S checkpoint. researchgate.netyoutube.com This mechanism contributes to the S-phase arrest observed in cells treated with zebularine. nih.gov

In addition to modulating CDK2, zebularine exerts control over the cell cycle by upregulating key tumor suppressor proteins and cyclin-dependent kinase inhibitors (CKIs). researchgate.net Notably, treatment with zebularine has been shown to increase the expression of p53 and p21WAF/CIP1 in various cancer cell lines. researchgate.netnih.govnih.gov

The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by halting the cell cycle to allow for repair or by initiating apoptosis. youtube.com One of the primary transcriptional targets of p53 is the gene encoding the p21WAF/CIP1 protein. researchgate.net

p21WAF/CIP1 is a potent CKI that belongs to the Cip/Kip family. nih.gov It can inhibit the activity of several cyclin/CDK complexes, including the CDK2/cyclin E complex responsible for Rb phosphorylation. nih.govresearchgate.net By upregulating p53 and, consequently, p21WAF/CIP1, zebularine reinforces the G1/S checkpoint block. researchgate.netnih.gov The increased levels of p21WAF/CIP1 bind to and inactivate CDK2 complexes, preventing the hyperphosphorylation of Rb and leading to cell cycle arrest. nih.gov This effect has been observed consistently across multiple studies and cancer types, highlighting it as a significant DNA methylation-independent action of zebularine. nih.govnih.gov

Interactive Data Table: Effect of Zebularine on Cell Cycle Regulator Expression

| Cell Line | Cancer Type | Regulator Upregulated | Finding |

| HepG2 | Hepatocellular Carcinoma | p21WAF/CIP1, p53 | Zebularine treatment led to the upregulation of both p21 and p53. researchgate.net |

| LS 180 | Colon Cancer | p21Cip1/Waf1/Sdi1 | Zebularine significantly increased the expression of p21. nih.gov |

| LS 174T | Colon Cancer | p21Cip1/Waf1/Sdi1 | Treatment with zebularine reactivated the expression of the p21 gene. nih.gov |

| SW48 | Colon Cancer | p21Cip1/Waf1/Sdi1 | Zebularine was reported to restore p21 expression. nih.gov |

| HT-29 | Colon Cancer | p21Cip1/Waf1/Sdi1 | Zebularine was reported to restore p21 expression. nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway (p44/42)

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving the p42/p44 MAPK (also known as ERK1/2) kinases, is a critical signaling cascade that regulates cell proliferation and differentiation. nih.gov These serine/threonine kinases are activated by various extracellular signals through a dual phosphorylation mechanism on tyrosine and threonine residues, and their activation is considered essential for triggering a proliferative response. youtube.com

Research on human hepatic carcinoma cells (HepG2) has shown that Zebularine treatment leads to an increase in the level of phosphorylated p44/42 MAPK. researchgate.net However, the total amount of p44/42 MAPK protein remained unaffected by the treatment. researchgate.net This indicates that Zebularine can specifically enhance the phosphorylation, and thus the activation state, of p44/42 MAPK in this cell type. researchgate.net In contrast, a study on human lens epithelial cells found that a high dose of Zebularine led to a decrease in the level of phosphorylated p44/42 MAPK, suggesting that the compound's effect on this pathway may be cell-type dependent.

Table 1: Effect of Zebularine on p44/42 MAPK Phosphorylation

| Cell Line | Effect on Phosphorylated p44/42 MAPK | Effect on Total p44/42 MAPK |

|---|---|---|

| HepG2 (Human Hepatic Carcinoma) | Increased | Unaffected researchgate.net |

Inhibition of Double-Stranded RNA-Dependent Protein Kinase (PKR)

Double-stranded RNA-dependent protein kinase (PKR) is an enzyme that becomes activated in cells by double-stranded RNA (dsRNA), often produced during a viral life cycle. researchgate.net Activated PKR can interfere with virus propagation by phosphorylating the α subunit of translation initiation factor 2 (eIF2α), which leads to a general inhibition of protein synthesis. researchgate.net

Studies have identified that Zebularine can act as an inhibitor of PKR. In human hepatoma (HepG2) cells, the observed upregulation of cytochrome P450 (CYP) genes by Zebularine was found to be mediated through the inhibition of both DNA methyltransferase 1 (DNMT1) and PKR. nih.gov This finding highlights PKR inhibition as one of the molecular mechanisms of Zebularine's action, contributing to its influence on gene expression in hepatocytes. nih.gov

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis; its aberrant activation is linked to the development and progression of various tumors. brieflands.com Zebularine has been shown to modulate this pathway.

In cholangiocarcinoma (CCA) cells, treatment with Zebularine induces the DNA demethylation of genes related to the Wnt signaling pathway. brieflands.com This epigenetic modification leads to a suppression of the Wnt pathway, which is evidenced by decreased levels of the β-catenin protein. brieflands.com The inhibition of Wnt signaling by Zebularine is suggested to be a key mechanism through which it exerts its antitumor effects and induces apoptotic cell death in these cancer cells. brieflands.com

Caspase-Dependent Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells. Caspases are a family of protease enzymes that play an essential role in executing the apoptotic program. Zebularine has been demonstrated to induce apoptosis through caspase-dependent mechanisms in various cancer cell lines.

In human squamous cell carcinoma of the head and neck (SCC-9 and SCC-25 cell lines), Zebularine was found to reduce cell viability by inducing apoptosis. nih.govresearchgate.net This effect was confirmed to be mediated through a pathway dependent on caspase-3 and Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov Similarly, in the SKBR3 breast cancer cell line, Zebularine treatment resulted in a time-dependent increase in caspase-3 levels, indicating the induction of the apoptotic mechanism. Further studies have also reported that Zebularine induces caspase-dependent apoptosis in leukemic T cells.

Table 2: Zebularine-Induced Caspase-Dependent Apoptosis in Cancer Cell Lines

| Cell Line Type | Key Mediators | Reference |

|---|---|---|

| Head and Neck Squamous Cell Carcinoma (SCC-9, SCC-25) | Caspase-3, PARP | nih.govresearchgate.net |

| Breast Cancer (SKBR3) | Caspase-3 |

Altered Expression of Akt, Src, and Ras Signaling Pathway Components

The Akt (also known as Protein Kinase B), Src (a non-receptor tyrosine kinase), and Ras (a family of small GTPases) signaling pathways are central to regulating cell survival, proliferation, and migration.

Research has shown that Zebularine can influence components of the Akt pathway. Specifically, in studies involving human lens epithelial cells, Zebularine treatment was found to inhibit the phosphorylation of Akt at the serine 473 residue. Since phosphorylation is key to Akt activation, this finding suggests that Zebularine can suppress the activity of this important pro-survival signaling pathway.

Detailed research findings specifically documenting the effects of Zebularine on the expression or activity of Src and Ras signaling pathway components were not identified in the performed searches.

Epigenetic Regulation Beyond Dna Methylation

Histone Modifications

Zebularine treatment has been shown to influence various histone modifications, key regulators of chromatin structure and gene accessibility.

Studies have indicated that Zebularine can impact histone H4 acetylation. Some research suggests that Zebularine enhances or increases histone H4 acetylation openmicroscopy.orgncpsb.org.cnmdpi.com. Conversely, other findings have reported a dose-dependent inhibition of global acetyl H4 expression in certain cancer cell lines sciforum.net. Localized effects on H4 acetylation at specific promoter sites have also been observed.

The methylation status of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) is also affected by Zebularine. One study noted a slight increase in H3K4 methylation and no discernible difference in H3K9 methylation following Zebularine treatment openmicroscopy.org. Another investigation found no effect on dimethylated H3K9 or H3K4 in specific breast cancer cell lines sciforum.net. However, regional H3-K4 methylation at particular promoter sites has been detected. Research also indicates that Zebularine treatment can lead to a significant reduction in HMT activity at H3K9 and an increase in HMT activity at H3K4 openmicroscopy.org.

| Histone Modification Target | Effect of Zebularine Treatment | Percentage Change | Source |

|---|---|---|---|

| HMT activity at H3K9 | Reduced | 60.77% | openmicroscopy.org |

| HMT activity at H3K4 | Increased | 32.8% | openmicroscopy.org |

| HDAC activity | Reduced | 52.74% | openmicroscopy.org |

Zebularine has been observed to act as a chromatin-modifying agent openmicroscopy.org. Studies have demonstrated that Zebularine treatment can lead to a decrease in chromatin compaction. This effect is evidenced by a reduction in ultrastructural modifications such as heterochromatin density/nuclear density and heterochromatin area/nuclear area.

Gene Expression Modulation

Beyond its influence on DNA methylation and histone modifications, Zebularine directly modulates the expression of various genes, including crucial tumor suppressor genes and genes involved in metabolism.

A significant effect of Zebularine is the reactivation of epigenetically silenced tumor suppressor genes, primarily through the demethylation of their promoter regions sciforum.net. This includes key genes such as p16 and RASSF1A sciforum.net. Reactivation of the silenced p16 gene and demethylation of its promoter have been specifically observed in bladder carcinoma cells following Zebularine treatment. Similarly, Zebularine has been shown to lead to the re-expression of RASSF1A, for instance, in ovarian cancer cells. CDKN2A is closely related to p16, which is also a cyclin-dependent kinase inhibitor.

Zebularine has been found to remarkably upregulate the expression of Cytochrome P450 (CYP) genes, particularly in HepG2 cells. This upregulation is reported to be mediated through the inhibition of both DNA methyltransferase 1 (DNMT1) and double-stranded RNA-dependent protein kinase (PKR).

Regulation of Cell Cycle and Apoptosis-Related Genes

Zebularine has been shown to influence the expression of genes critical for cell cycle progression and apoptosis induction. Studies in human squamous cell carcinoma cells demonstrated that Zebularine treatment led to cell cycle arrest at the G2/M phase and induced apoptosis. This effect was observed to be mediated through the p21/CHK1 and caspase 3/PARP pathways. Notably, this alteration in p21 and CHK1 expression did not appear to be a result of promoter methylation inhibition, suggesting a DNA methylation-independent mechanism. spandidos-publications.com

In hepatocellular carcinoma (HCC) cells, Zebularine treatment inhibited proliferation and induced apoptosis. This was associated with the downregulation of CDK2 and phosphorylation of retinoblastoma protein (Rb), while levels of p21WAF/CIP1 and p53 were upregulated. plos.org The p44/42 mitogen-activated protein kinase (MAPK) pathway also appeared to play a role in Zebularine-induced cell cycle arrest by regulating p21WAF/CIP1 and Rb activity. plos.org Furthermore, Zebularine treatment downregulated the antiapoptotic protein Bcl-2, and inhibition of double-stranded RNA-dependent protein kinase (PKR) was implicated in Zebularine-induced apoptosis in HCC cells, suggesting a novel DNA methylation-independent pathway. plos.org

Additional research has shown that Zebularine can upregulate the expression of pro-apoptotic genes such as Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, and TRAIL in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer. brieflands.comnih.gov Conversely, it can downregulate anti-apoptotic genes like Bcl-2, Mcl-1, and Bcl-xL in some cell lines. brieflands.comnih.gov The induction of apoptosis by Zebularine has been linked to the activation of both intrinsic and extrinsic apoptotic pathways. brieflands.comnih.gov

Table 1: Effects of Zebularine on Select Cell Cycle and Apoptosis-Related Genes

| Gene/Protein | Effect of Zebularine Treatment | Associated Pathway/Mechanism | Cell Line(s) | Source |

| p21 | Upregulation | p21/CHK1 pathway, p44/42 MAPK pathway, p53 pathway | Squamous cell carcinoma, HCC, Colon Cancer | plos.orgspandidos-publications.combrieflands.combrieflands.comnih.govwaocp.org |

| CHK1 | Upregulation | p21/CHK1 pathway | Squamous cell carcinoma | spandidos-publications.com |

| CDK2 | Downregulation | Cell cycle regulation | HCC | plos.org |

| Phosphorylated Rb | Downregulation | Cell cycle progression (G1 to S) | HCC | plos.org |

| p53 | Upregulation | Apoptosis, p21 regulation | HCC, Hepatocellular Carcinoma, Colon Cancer | plos.orgnih.govbrieflands.com |

| Bax | Upregulation | Intrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| Bak | Upregulation | Intrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| Bim | Upregulation | Intrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| Bcl-2 | Downregulation | Anti-apoptotic protein | HCC, Hepatocellular Carcinoma | plos.orgbrieflands.comnih.gov |

| Mcl-1 | Downregulation | Anti-apoptotic protein | Hepatocellular Carcinoma | brieflands.comnih.gov |

| Bcl-xL | Downregulation | Anti-apoptotic protein | Hepatocellular Carcinoma | brieflands.comnih.gov |

| DR4 | Upregulation | Extrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| DR5 | Upregulation | Extrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| FAS | Upregulation | Extrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| FAS-L | Upregulation | Extrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| TRAIL | Upregulation | Extrinsic apoptotic pathway | Hepatocellular Carcinoma, Colorectal Cancer | brieflands.comnih.gov |

| Caspase-3 | Activation | Apoptosis (PARP cleavage) | Squamous cell carcinoma, Human promyelocytic leukemia | spandidos-publications.comnih.gov |

| PARP | Cleavage | Apoptosis | Squamous cell carcinoma, Human promyelocytic leukemia | spandidos-publications.comnih.gov |

| PKR | Inhibition | Apoptosis | HCC | plos.org |

Modulation of Cancer-Related Antigens

Zebularine has been reported to influence the expression of cancer-related antigens. spandidos-publications.com Epigenetic alterations, including DNA hypermethylation, play a significant role in the immune evasion of cancer cells by leading to the low expression of tumor-associated antigens (TAAs). fudan.edu.cn Zebularine, as a hypomethylating agent, has been shown to upregulate the expression of TAAs, potentially increasing tumor immunogenicity and enhancing the infiltration of CD8+ T cells. fudan.edu.cnnih.govnih.gov Additionally, Zebularine may regulate the immunosuppressive tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs). fudan.edu.cn This modulation of cancer-related antigens and the tumor microenvironment suggests a role for Zebularine in enhancing anti-tumor immune responses. fudan.edu.cnnih.govnih.gov

Altered Gene Expression Patterns Associated with Chromatin Changes

Beyond its effects on DNA methylation, Zebularine can induce regional chromatin remodeling. Studies have shown that Zebularine can lead to local histone H4 acetylation and histone H3-K4 methylation at promoter sites of methylated genes like E-cadherin, as well as in the promoter of unmethylated genes such as p21. nih.gov These histone modifications are associated with changes in chromatin structure and can influence gene expression independently of DNA methylation. brieflands.comnih.govresearchgate.netresearchgate.net

Zebularine treatment has been linked to alterations in ultrastructural chromatin configuration, including a decrease in chromatin compaction in melanoma cells. researchgate.netmdpi.com This de-condensation of chromatin, evidenced by a reduction in heterochromatin density and area, can impact the accessibility of DNA to transcriptional machinery, thereby altering gene expression patterns. researchgate.netmdpi.com

Furthermore, Zebularine can affect the expression and activity of other epigenetic regulators, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs). brieflands.comnih.govresearchgate.netresearchgate.net For instance, Zebularine has been shown to downregulate the expression of HDACs in some cancer cell lines. brieflands.comnih.gov It can also reduce HMT activity at H3K9, a marker for heterochromatin, while increasing HMT activity at H3K4, a hallmark of euchromatin, indicating the establishment of specific patterns of histone modification. researchgate.net These changes in histone modification patterns contribute to the altered gene expression profiles observed following Zebularine treatment. researchgate.netresearchgate.net

Table 2: Effects of Zebularine on Chromatin Modifications and Related Enzymes

| Epigenetic Mark/Enzyme | Effect of Zebularine Treatment | Associated Outcome/Location | Cell Line(s) | Source |

| Histone H4 acetylation | Increased | Regional chromatin remodeling (e.g., E-cadherin, p21 promoters) | Human promyelocytic leukemia, Melanoma | nih.govresearchgate.net |

| Histone H3-K4 methylation | Increased (slight) | Regional chromatin remodeling (e.g., E-cadherin, p21 promoters) | Human promyelocytic leukemia, Melanoma | nih.govresearchgate.net |

| Histone H3-K9 methylation | Reduced HMT activity | Reduced heterochromatin marker | Melanoma | researchgate.net |

| Chromatin compaction | Decreased (de-condensation) | Altered ultrastructural chromatin configuration | Melanoma | researchgate.netmdpi.com |

| HDACs | Downregulation | Reduced histone deacetylation | Colorectal Cancer, Hepatocellular Carcinoma | brieflands.comnih.gov |

| HMTs | Altered activity | Specific patterns of histone modification | Melanoma | researchgate.net |

Zebularine in Cellular and in Vitro Models

Effects on Cell Proliferation and Apoptosis

Zebularine demonstrates potent anti-tumor activity in a wide array of cancer cell lines by inhibiting proliferation and inducing programmed cell death, or apoptosis.

Zebularine has been shown to significantly inhibit cell growth and proliferation in a dose- and time-dependent manner across a broad spectrum of human cancer cell lines. brieflands.com This inhibitory effect has been documented in bladder cancer (T24), colon cancer (HCT116, LS 174T, SW48, HCT15, HT-29), prostate cancer (PC3), lung cancer (CALU-1), and pancreatic cancer (CFPAC-1, PA-TU-8902). brieflands.comnih.gov Its anti-proliferative effects extend to hepatocellular carcinoma (HepG2, PLC/PRF5, HCCLM3, MHCC97H, MHCC97L), acute myeloid leukemia (AML), and head and neck squamous cell carcinoma (SCC-9, SCC-25). brieflands.comnih.govnih.govnih.govnih.gov Studies on breast cancer cell lines, such as SKBR3, have also confirmed that Zebularine significantly decreases cell proliferation. scirp.orgresearchgate.net Furthermore, research indicates that the compound can reduce the viability of cholangiocarcinoma cells (TFK-1 and HuCCT1). nih.gov

| Cancer Type | Cell Line(s) | Reference |

|---|---|---|

| Hepatocellular Carcinoma | HepG2, PLC/PRF5, SK-Hep 1, HCCLM3, MHCC97H, MHCC97L | brieflands.comnih.govnih.govsemanticscholar.orgnih.gov |

| Bladder Cancer | T24 | brieflands.comnih.gov |

| Colon Cancer | HCT116, LS 174T, LS 180, SW620, SW48, HCT15, HT-29 | brieflands.comnih.govsemanticscholar.orgnih.govnih.gov |

| Pancreatic Cancer | PaCa-44, PA-TU-8902, CFPAC-1 | brieflands.comsemanticscholar.orgnih.gov |

| Head and Neck Cancer | SCC-9, SCC-25 | nih.govspandidos-publications.com |

| Breast Cancer | SKBR3 | scirp.orgresearchgate.net |

| Leukemia | Jurkat, CEM-6, MOLT-4, AML193 (AML) | brieflands.comscirp.org |

| Lung Cancer | CALU-1 | brieflands.com |

| Prostate Cancer | PC3 | brieflands.com |

| Cholangiocarcinoma | TFK-1, HuCCT1 | nih.gov |

Zebularine is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in various cancer cells. nih.govsemanticscholar.org In hepatocellular carcinoma cell lines (HCCLM3, MHCC97H, MHCC97L, and SK-Hep 1), Zebularine treatment leads to the up-regulation of key components of both pathways. nih.govsemanticscholar.orgnih.gov This includes the up-regulation of death receptors (DR4, DR5, FAS) and ligands (FAS-L, TRAIL) in the extrinsic pathway, and pro-apoptotic proteins (Bax, Bak, Bim) in the intrinsic pathway. nih.govsemanticscholar.orgnih.gov Concurrently, it down-regulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.govsemanticscholar.org

A key mechanism in Zebularine-induced apoptosis is the activation of the caspase cascade. nih.gov In head and neck cancer cells (SCC-9 and SCC-25), Zebularine triggers apoptosis through the caspase-3/PARP pathway, evidenced by PARP cleavage and increased levels of activated caspase-3. nih.govspandidos-publications.comresearchgate.net Studies in breast cancer (SKBR3) and leukemic T cells (Jurkat, CEM-6, MOLT-4) also confirm caspase-dependent apoptosis. scirp.org The activation of initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as the executioner caspase-3, has been observed in HepG2 cells following treatment. plos.org

| Cell Line | Cancer Type | Apoptotic Pathway(s) Activated | Key Mediators | Reference |

|---|---|---|---|---|

| HCCLM3, MHCC97H, MHCC97L | Hepatocellular Carcinoma | Intrinsic & Extrinsic | ↑ DR4, DR5, FAS, FAS-L, TRAIL, Bax, Bak, Bim; ↓ Bcl-2, Bcl-xL, Mcl-1 | nih.gov |

| SK-Hep 1 | Hepatocellular Carcinoma | Intrinsic & Extrinsic | ↑ Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL; ↓ Bcl-2, Mcl-1, Bcl-xL | nih.govsemanticscholar.orgnih.gov |

| SW620, PaCa-44 | Colorectal, Pancreatic Cancer | Extrinsic (primarily) | ↑ Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL | semanticscholar.orgnih.gov |

| SCC-9, SCC-25 | Head and Neck Cancer | Caspase-3/PARP Pathway | ↑ Activated Caspase-3, PARP cleavage | nih.govspandidos-publications.comresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | Intrinsic & Caspase-dependent | ↓ Bcl-2; ↑ Activated Caspase-3/7, -8, -9 | nih.govplos.orgplos.org |

| SKBR3 | Breast Cancer | Caspase-dependent | ↑ Activated Caspase-3 | scirp.orgresearchgate.net |

In addition to inducing apoptosis, Zebularine disrupts the normal progression of the cell cycle, leading to arrest at specific checkpoints. In human squamous cell carcinoma lines (SCC-9), treatment with Zebularine results in cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com This arrest is mediated through pathways involving p21 and CHK1. nih.govspandidos-publications.com In other cancer types, such as medulloblastoma and malignant melanoma, Zebularine has been observed to cause an accumulation of cells in the S phase and G1 phase, respectively, thereby halting cell division. researchgate.netnih.gov The specific phase of arrest can be tissue- or cell-line-specific, with some studies on lung cancer also noting an S phase delay. spandidos-publications.com

Impact on Cell Differentiation

Zebularine's role as a DNA methylation inhibitor allows it to influence cell fate and promote differentiation from stem cells into more specialized cell types.

Zebularine has been identified as a potent inducer of cardiomyocyte differentiation from mesenchymal stem cells (MSCs). nih.govresearchgate.net Treatment of rat bone marrow-derived MSCs with Zebularine leads to the expression of cardiac-specific markers, including the genes GATA4 and Nkx2.5, and the protein cardiac troponin T. nih.gov This indicates a successful transdifferentiation of the stem cells into cardiac-like cells. nih.govresearchgate.net Studies suggest that Zebularine is a suitable agent for generating cardiomyocytes from MSCs for potential applications in cellular therapy and myocardial regeneration. nih.govresearchgate.net

Zebularine also promotes the hepatic differentiation of bone marrow-derived MSCs (BMMSCs). nih.govnih.gov In rabbit BMMSCs, Zebularine treatment, particularly when applied continuously in conjunction with liver-specific growth factors, significantly enhances differentiation into hepatocyte-like cells. nih.gov This is evidenced by an increase in the expression of hepatic-specific markers such as alpha-fetoprotein and albumin, as well as functional indicators like urea (B33335) production and glycogen (B147801) storage. nih.govnih.gov The mechanism appears to involve the inhibition of DNMT1 and interference with the p38 MAPK signaling pathway. nih.gov

Influence on Cancer Stem Cell Properties

Zebularine's impact on cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, progression, and resistance to therapy, has been investigated in various cancer models, revealing context-dependent outcomes.

In colorectal cancer, zebularine has been shown to inhibit tumorigenesis and the properties of "stemness." oup.com Treatment of colorectal cancer cells with zebularine leads to the stabilization of p53, a critical tumor suppressor protein, through pathways involving ribosomal protein S7 (RPS7)/MDM2 and DNA damage. This p53-dependent mechanism induces endoplasmic reticulum (ER) stress and autophagy, ultimately leading to the downregulation of pro-survival markers like GRP78 and p62, and the upregulation of the pro-apoptotic factor CHOP. oup.com Studies on HCT116-derived colonospheres, which are enriched in cancer stem cells, demonstrated that zebularine treatment reduces their viability. nih.gov

Conversely, in pancreatic ductal adenocarcinoma (PDAC) models, the effects of zebularine are more complex. Inhibition of DNA methyltransferase 1 (DNMT1), a primary target of zebularine, has been associated with a reduction in the self-renewal and in vivo tumorigenic potential of pancreatic cancer stem cells. researchgate.net However, another study on primary PDAC cultures showed that zebularine can promote the proliferation and differentiation of CSCs. This research indicated an increase in the expression of the proliferation marker Ki-67 and the differentiation marker pan-cytokeratin in zebularine-treated cultures. researchgate.net

In the context of breast cancer, zebularine has been found to potentiate the inhibitory effects of other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, on cell proliferation and the formation of colonies from breast cancer cells. researchgate.net While not directly targeting CSCs in isolation, this suggests a role for zebularine in overcoming the resistance of the general cancer cell population, which includes CSCs.

| Cancer Type | Cell Line/Model | Key Findings on Cancer Stem Cell Properties |

|---|---|---|

| Colorectal Cancer | HCT116-derived colonospheres | Inhibition of stemness and tumorigenesis via p53-dependent ER stress. oup.com |

| Pancreatic Cancer | Primary PDAC cultures | Promotion of CSC proliferation and differentiation. researchgate.net |

| Pancreatic Cancer | Pancreatic cancer stem cells | Reduction of self-renewal and tumorigenic potential through DNMT1 inhibition. researchgate.net |

| Breast Cancer | MDA-MB-231 | Potentiation of the inhibitory effects of other epigenetic drugs on cell proliferation and colony formation. researchgate.net |

Mechanisms of Resistance and Sensitivity in Cell Lines

The sensitivity of cancer cell lines to zebularine varies, and several factors contributing to this differential response have been identified. One key determinant of sensitivity is the cellular uptake of the drug. In Arabidopsis thaliana, the EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 (ENT3) has been shown to be necessary for the import of zebularine into cells. nih.gov While this has been demonstrated in a plant model, nucleoside transporters are also critical for the uptake of nucleoside analog drugs in mammalian cells, suggesting a potentially conserved mechanism of sensitivity.

Differences in sensitivity have been observed across various cancer types. In cholangiocarcinoma, the cell lines TFK-1, HuCCT1, and KKU-M213 exhibit relatively high sensitivity to zebularine, whereas KKU-100 and KKU-M156 are less sensitive. In ovarian cancer, the Hey and A2780 cell lines, as well as the cisplatin-resistant A2780/CP cell line, have shown sensitivity to zebularine's antiproliferative effects. Notably, zebularine was able to resensitize the A2780/CP cell line to cisplatin (B142131), indicating its potential to overcome certain forms of drug resistance. nih.gov Breast cancer cell lines MDA-MB-231 and MCF-7 also demonstrate dose- and time-dependent growth inhibition in response to zebularine treatment. nih.gov

While specific mechanisms of acquired resistance to zebularine in cancer cells are not yet fully elucidated, general mechanisms of drug resistance, such as the expression of ATP-binding cassette (ABC) transporters, are likely to play a role. ABC transporters are a family of efflux pumps that can actively transport a wide range of substrates, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. The overexpression of specific ABC transporters like P-glycoprotein (MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) is a common mechanism of multidrug resistance in cancer. However, direct evidence specifically linking the overexpression of these transporters to zebularine resistance is still an area for further investigation.

| Cancer Type | Sensitive Cell Lines | Less Sensitive/Resistant Cell Lines | Key Findings on Sensitivity/Resistance |

|---|---|---|---|

| Cholangiocarcinoma | TFK-1, HuCCT1, KKU-M213 | KKU-100, KKU-M156 | Differential sensitivity observed between cell lines. |

| Ovarian Cancer | Hey, A2780, A2780/CP | Not specified | Zebularine resensitizes cisplatin-resistant cells to cisplatin. nih.gov |

| Breast Cancer | MDA-MB-231, MCF-7 | Not specified | Dose- and time-dependent growth inhibition. nih.gov |

| Arabidopsis thaliana | Wild-type | ent3 mutants | ENT3 is required for cellular uptake of zebularine. nih.gov |

Identification of Drug-Sensitive and Drug-Resistant Subtypes

The sensitivity of cancer cells to zebularine varies across different subtypes, a phenomenon observed in multiple in vitro studies. This differential sensitivity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

In human breast cancer cell lines, for instance, MDA-MB-231 cells have demonstrated greater sensitivity to zebularine treatment compared to MCF-7 cells. brieflands.com Following a 96-hour exposure, the IC50 for MDA-MB-231 cells was approximately 100 µM, whereas for MCF-7 cells, it was 150 µM. nih.gov The lower susceptibility of MCF-7 cells may be related to their slower growth rate. brieflands.com Studies on hepatocellular carcinoma (HCC) cell lines also revealed varying degrees of sensitivity. For the HCCLM3, MHCC97H, and MHCC97L cell lines, the IC50 values were determined to be 40.5 µM, 59.5 µM, and 76.5 µM, respectively, indicating that HCCLM3 is the most sensitive and MHCC97L is the least sensitive among the three. nih.gov

Table 1: IC50 Values of Zebularine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 96 | ~100 | nih.gov |

| MCF-7 | Breast Cancer | 96 | ~150 | nih.gov |

| HCCLM3 | Hepatocellular Carcinoma | 48 | 40.5 | nih.gov |

| MHCC97H | Hepatocellular Carcinoma | 48 | 59.5 | nih.gov |

| MHCC97L | Hepatocellular Carcinoma | 48 | 76.5 | nih.gov |

Zebularine's efficacy is not limited to growth inhibition; it has also been shown to reactivate the expression of epigenetically silenced tumor suppressor genes in various cancer cell lines. For example, zebularine treatment has successfully reactivated the p16 gene in T24 bladder carcinoma cells and in colon cancer cell lines such as HCT15, SW48, and HT-29. brieflands.comresearchgate.net This reactivation suggests that these cell lines are sensitive to the demethylating effects of the compound.

While initial sensitivity is observed, the development of resistance to zebularine is a notable challenge. Research in genetically engineered mouse models of breast cancer has shown that while zebularine can initially inhibit the growth of spontaneous mammary tumors, the tumor cells eventually develop resistance to the treatment. frontiersin.org This acquired resistance highlights the need for strategies, such as combination therapies, to overcome the eventual lack of response to single-agent zebularine treatment. frontiersin.org

Role of Oncogenic Networks in Resistance (e.g., E2F1, MYC, TNF)

The efficacy of zebularine is intertwined with the status of key oncogenic networks within cancer cells. The activity of pathways driven by oncogenes like MYC and the cellular response to signaling molecules such as Tumor Necrosis Factor (TNF) can influence whether a cell succumbs to or resists the drug's effects.

MYC: The MYC oncogene is a critical regulator of cell growth and proliferation, and its expression levels can impact the sensitivity of cancer cells to zebularine. researchgate.net In multiple myeloma (MM) cell lines, the cytotoxic effect of zebularine has been directly associated with a time-dependent decrease in the protein levels of c-Myc. nih.gov This finding suggests that zebularine's ability to downregulate c-Myc is a key mechanism of its anti-myeloma activity and that cancer cells maintaining high levels of c-Myc may exhibit resistance. nih.gov

TNF: The Tumor Necrosis Factor (TNF) signaling pathway, particularly the extrinsic pathway of apoptosis, is another critical determinant of cellular response to zebularine. nih.gov Rather than TNF signaling driving resistance, studies indicate that zebularine actively utilizes this pathway to induce cell death. In hepatocellular carcinoma cells, zebularine treatment leads to the upregulation of key components of the TNF-mediated apoptosis pathway, including TNF-related apoptosis-inducing ligand (TRAIL) and its death receptors DR4 and DR5. nih.gov This upregulation facilitates the induction of apoptosis. nih.gov Therefore, cancer cells with defects in the TNF signaling cascade may be inherently resistant to this specific cell-killing mechanism of zebularine. In other contexts, such as renal fibrosis models, zebularine has been shown to suppress the expression of the pro-inflammatory cytokine TNF-α. nih.gov

E2F1: The E2F1 transcription factor is a crucial regulator of the cell cycle and DNA repair. nih.govfrontiersin.org However, a direct role for the E2F1 network in mediating resistance to zebularine has not been established in the reviewed scientific literature.

Influence of Cytidine (B196190) Deaminase Levels on Cellular Sensitivity

Cellular sensitivity to zebularine is profoundly influenced by the levels of the enzyme cytidine deaminase (CDA). nih.gov This enzyme is a key player in the pyrimidine (B1678525) salvage pathway and is responsible for the deamination and subsequent inactivation of several cytidine nucleoside analogs used in chemotherapy. nih.govnih.gov

High levels of CDA activity within cancer cells can lead to resistance to zebularine. nih.gov The enzyme can either sequester the drug, thereby lowering its effective intracellular concentration, or deaminate it, rendering it inactive. researchgate.netnih.gov This mechanism of resistance has been demonstrated in vitro, where murine fibroblast cells engineered to express very high levels of CDA were significantly less sensitive to the effects of cytidine analogs. nih.gov

Zebularine itself possesses a dual mechanism of action; in addition to being a DNA methyltransferase inhibitor, it also acts as a competitive inhibitor of cytidine deaminase. nih.govnih.gov This inhibition of CDA is a critical aspect of its function, as it can prevent the degradation of both zebularine and other co-administered nucleoside analogs, such as 5-aza-2'-deoxycytidine (decitabine), thereby enhancing their antineoplastic effects. nih.govnih.gov

The critical role of CDA in drug sensitivity is further underscored by the development of zebularine-resistant CDA mutants. mdpi.commdpi.com Through random mutagenesis, researchers have successfully created variants of human CDA that retain their ability to deaminate other chemotherapy agents like cytarabine (B982) but are significantly resistant to inhibition by zebularine. mdpi.commdpi.com The existence of these mutants provides definitive evidence that CDA is a direct target of zebularine and that alterations in this enzyme can confer a high degree of drug resistance. mdpi.com This highlights CDA levels as a potential biomarker for predicting tumor response to zebularine and as a target for combination therapies. nih.gov

Preclinical in Vivo Studies

Antitumor Activity in Genetically Engineered Mouse Models and Xenografts

Zebularine has demonstrated antitumor activity in several preclinical models, including genetically engineered mouse models (GEMMs) and xenografts derived from human cancer cells. In a study using a GEMM of breast cancer (MMTV-PyMT transgenic mice), zebularine treatment significantly delayed tumor formation and reduced the total tumor burden. aacrjournals.org This model is considered to more closely resemble the histology and microenvironmental features of naturally occurring cancers compared to xenograft models. aacrjournals.org

Studies involving xenograft models have also shown promising results. In a human bladder carcinoma xenograft model (EJ6 cells grown in BALB/c nu/nu mice), both intraperitoneal injection and oral administration of zebularine led to a statistically significant reduction in tumor volumes compared to control mice. nih.gov Zebularine has also shown antitumor effects against cholangiocarcinoma cell lines in vitro, suggesting potential for in vivo activity in this cancer type, although further animal model investigations are needed. plos.org

The antitumor effects of zebularine can be influenced by the immune system. In studies with immunocompetent mice, zebularine treatment delayed tumor growth and reduced tumor weight, an effect that was not observed in immunocompromised mice. nih.gov This suggests that zebularine may potentiate anti-tumor immunity. nih.gov Further research indicated that the antitumor effects of zebularine in immunocompetent mice were dependent on the presence of both CD4+ and CD8+ T lymphocytes. nih.gov

Effects on Tumor Growth and Progression

Beyond simply reducing tumor size, zebularine has been shown to impact key processes involved in tumor growth and progression. In the MMTV-PyMT breast cancer mouse model, zebularine treatment induced necrosis and apoptosis within the mammary tumors. aacrjournals.org Cell cycle analysis in cancer cells treated with zebularine indicated inhibition of tumor cell growth, primarily by suppressing the cell cycle G1 phase and the expression of cell proliferation-related genes like Pcna. nih.gov While mRNA expression of other proliferation markers like Mcm6 and Mki67 did not show consistent changes, protein levels of both Pcna and Mki67 were significantly reduced by zebularine in immunohistochemical staining. nih.gov

In prostate cancer cells (LNCaP and DU145) used in both in vitro and in vivo studies, zebularine enhanced the activity of brostallicin (B1236568), a DNA minor groove binder. nih.gov This suggests that zebularine can influence the sensitivity of tumor cells to other therapeutic agents, potentially by reversing mechanisms of drug resistance. nih.gov

Impact on Gene Methylation in Vivo

A key mechanism of action for zebularine is its ability to inhibit DNA methylation. This has been demonstrated in various in vivo settings. In the T24 human bladder carcinoma xenograft model, zebularine was shown to reactivate a silenced p16 gene and demethylate its promoter region within the tumors grown in mice. nih.gov Similarly, in Neurospora crassa, zebularine inhibited DNA methylation and reactivated a previously silenced gene. nih.gov

Studies in mice have investigated the effects of zebularine on global DNA methylation in different tissues. In mice treated with zebularine in their drinking water, a decrease in DNA methylation was observed specifically in tissues from the large intestine, while other organs like the heart, liver, and spleen were unaffected. aacrjournals.org This suggests a tissue-selective effect on DNA methylation in normal tissues. aacrjournals.org

In the context of cancer, the demethylating activity of zebularine can lead to the re-expression of genes silenced by hypermethylation. plos.orgaacrjournals.org In the MMTV-PyMT mouse model, zebularine treatment led to the depletion of DNA methyltransferases (DNMTs) in excised tumors and the upregulation of 12 genes previously characterized as silenced by DNA hypermethylation. aacrjournals.org In prostate cancer xenografts, while re-expression and demethylation of the GSTP1 gene were not detected, demethylation in the GSTM1 gene was observed, leading to re-expression of GST-mu at the mRNA level. nih.gov

Renoprotective Effects in Renal Tubulointerstitial Inflammation and Fibrosis Models (e.g., UUO)

Beyond its anticancer properties, zebularine has also shown protective effects in models of renal disease. In a murine model of unilateral ureteral obstruction (UUO), which is used to induce renal tubulointerstitial inflammation and fibrosis, zebularine treatment significantly attenuated both inflammation and fibrosis. mdpi.comnih.govdntb.gov.uaresearchgate.net

Quantification of fibrotic markers showed that zebularine decreased staining for trichrome, α-smooth muscle actin, collagen IV, and transforming growth factor-β1 (TGF-β1) at both 3 and 7 days after UUO. mdpi.comnih.gov For instance, at 7 days, zebularine reduced trichrome staining by 54.6%, α-smooth muscle actin by 41.9%, collagen IV by 45.9%, and TGF-β1 by 61.7%. mdpi.comnih.gov Zebularine also downregulated the mRNA expression levels of matrix metalloproteinase (MMP)-2, MMP-9, fibronectin, and Snail1 in obstructed kidneys. mdpi.comnih.gov

Table 1: Effect of Zebularine on Renal Fibrosis Markers in UUO Mice (% Reduction compared to UUO Control)

| Marker | Day 3 | Day 7 |

| Trichrome Staining | 56.2% | 54.6% |

| α-Smooth Muscle Actin | 21.3% | 41.9% |

| Collagen IV | 30.3% | 45.9% |

| TGF-β1 Staining | 29.9% | 61.7% |

| MMP-2 mRNA | N/A | 48.6% |

| MMP-9 mRNA | N/A | 71.4% |

| Fibronectin mRNA | N/A | 31.8% |

| Snail1 mRNA | N/A | 42.4% |

*N/A: Data not available for this time point in the provided search results.

Modulation of NF-κB and Nrf2 Pathways in Vivo

The renoprotective effects of zebularine in the UUO model are associated with its modulation of key signaling pathways, including NF-κB and Nrf2. Zebularine treatment suppressed the activation of nuclear factor-κB (NF-κB) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, and IL-6 in obstructed kidneys. mdpi.comnih.gov Reductions in these cytokines at 7 days after UUO were substantial, with decreases of 69.8% for TNF-α, 74.9% for IL-1β, and 69.6% for IL-6. mdpi.comnih.gov

Furthermore, inhibiting DNA methyltransferase with zebularine supported the nuclear expression of nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2), which in turn upregulated downstream antioxidant effectors. mdpi.comnih.gov At 7 days, increases were observed in catalase (1.838-fold), superoxide (B77818) dismutase 1 (1.494-fold), and NAD(P)H: quinone oxidoreductase-1 (1.376-fold) in obstructed kidneys. mdpi.comnih.gov These findings suggest that zebularine helps restore the balance between pro-inflammatory and anti-inflammatory pathways by regulating NF-κB and Nrf2. mdpi.com

Table 2: Effect of Zebularine on Inflammatory Cytokines and Antioxidant Enzymes in UUO Mice (7 Days)

| Marker | Change compared to UUO Control |

| TNF-α Expression | 69.8% Decrease |

| IL-1β Expression | 74.9% Decrease |

| IL-6 Expression | 69.6% Decrease |

| Catalase Expression | 1.838-fold Increase |

| Superoxide Dismutase 1 | 1.494-fold Increase |

| NAD(P)H: Quinone Oxidoreductase-1 | 1.376-fold Increase |

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Vivo

Epithelial-mesenchymal transition (EMT) is a process implicated in both fibrosis and cancer progression. Zebularine has been shown to inhibit EMT in vivo in the context of renal fibrosis. In the UUO model, zebularine treatment significantly reduced immunohistochemical staining for α-SMA in obstructed kidneys. mdpi.com Zebularine also led to a strong decrease in the relative mRNA expression levels of mesenchymal markers such as vimentin, fibronectin, MMP-2, MMP-9, and N-cadherin in obstructed kidneys. mdpi.com

Moreover, the renal protein and relative mRNA expression levels of Snail1, a key regulator of EMT, were increased in obstructed kidneys and attenuated by zebularine treatment. mdpi.com These results collectively indicate that the inhibition of DNA methyltransferase by zebularine prevents EMT during the development of renal fibrosis induced by UUO. mdpi.com This suggests that EMT is subject to epigenetic regulation and can be modulated by DNMT inhibitors like zebularine. mdpi.com

Synthetic Chemistry and Structural Biology

Synthesis and Analogs

Zebularine as a Second-Generation Nucleoside Analog

Zebularine, with the chemical name 1-(β-D-ribofuranosyl)-2(1H)-pyrimidinone, is classified as a second-generation nucleoside analog. researchgate.net It was developed to overcome some of the limitations of first-generation DNA methylation inhibitors, such as 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine. researchgate.netresearchgate.net A primary advantage of zebularine is its enhanced chemical stability, particularly in aqueous solutions at neutral or acidic pH, which contrasts with the instability of earlier analogs. researchgate.netresearchgate.net This stability allows for more versatile administration routes. researchgate.net Zebularine functions as an inhibitor of both DNA methyltransferases and cytidine (B196190) deaminase. researchgate.net Its mechanism of action involves incorporation into DNA, where it traps DNA methyltransferase (DNMT) enzymes, leading to the depletion of active enzyme and subsequent passive demethylation of the genome during DNA replication. mdpi.com

Chemical Modifications and Derivatives

Several chemical modifications and derivatives of zebularine have been synthesized and studied to explore their biological activities. Key derivatives include 2'-deoxyzebularine and 2'-ara-fluoro derivatives of zebularine. nih.govtandfonline.com The synthesis of 2'-deoxyzebularine has been achieved through the chemical deoxygenation of the 2'-hydroxyl group of a protected zebularine derivative. tandfonline.com

Other mentioned derivatives include 5-iodo-2'-deoxyzebularine and 5-methyl-pyrimidin-2'-one (the 5-methyl derivative of zebularine). nih.gov Research has demonstrated that the C6 position in zebularine and its derivatives is more reactive to nucleophilic attack compared to the equivalent position in other pyrimidines. nih.govtandfonline.com The synthesis of oligodeoxynucleotides containing zebularine has been performed using phosphoramidite chemistry on a solid support. nih.gov

Below is an interactive data table summarizing key zebularine derivatives and their notable features.

| Derivative | Modification | Key Feature | Reference |

| 2'-deoxyzebularine | Deoxygenation at the 2' position of the ribose sugar. | Phosphorylated to its 5'-nucleotide form for activity studies. | nih.govtandfonline.com |

| 2'-ara-fluoro zebularine | Introduction of a fluorine atom at the 2' position in the arabinose configuration. | More stable towards acid-catalyzed degradation compared to 2'-deoxyzebularine. | nih.govtandfonline.com |

| 5-methyl-pyrimidin-2'-one | Addition of a methyl group at the 5th position of the pyrimidinone ring. | Shows increased reactivity to nucleophilic attack at the C6 position. | nih.gov |

Structural Relationship to Cytidine

Zebularine is a close structural analog of the natural nucleoside, cytidine. mdpi.comnih.govwikipedia.org The primary structural difference is the absence of the exocyclic amino group at the 4th position of the pyrimidine (B1678525) ring in zebularine. researchgate.nettandfonline.comnih.govwikipedia.org This modification, replacing the amino group with a hydrogen atom, results in a 2-(1H)-pyrimidinone ring structure. researchgate.net The lack of the 4-amino group means that a zebularine-guanine base pair is held together by only two hydrogen bonds, in contrast to the three hydrogen bonds in a standard cytosine-guanine pair. tandfonline.comnih.gov This weaker base pairing is thought to lower the energy barrier required for the enzyme to flip the base out of the DNA helix. tandfonline.comnih.gov

Molecular Interactions and Modeling

Base Flipping Phenomenon in Enzymatic DNA Modification

A critical step in the enzymatic modification of DNA by methyltransferases is the "base flipping" phenomenon, a dramatic conformational change that has been observed in the crystallographic structures of zebularine-DNA-M.HhaI complexes. nih.govtandfonline.comoup.com In this process, the target zebularine base is rotated completely out of the DNA double helix and positioned into the catalytic pocket of the enzyme. nih.govtandfonline.com This action makes the base accessible to the enzyme's active site for the chemical reaction to occur. nih.gov The weaker base pairing of zebularine with guanine (B1146940), due to the loss of one hydrogen bond, is believed to facilitate this base flipping process, thereby contributing to its potency as a DNA methyltransferase inhibitor. tandfonline.comnih.gov Once flipped into the active site, the zebularine ring is held in place by a network of hydrogen bonds and van der Waals interactions with conserved amino acid residues of the enzyme. nih.gov

Computer Modeling of Base-Pairing Structures

Computer modeling plays a crucial role in elucidating the structural basis of zebularine's mechanism of action, particularly its incorporation into DNA and its interaction with other bases. As a cytosine analog, zebularine's ability to mimic cytidine is fundamental to its function as an inhibitor of DNA methyltransferases tandfonline.comnih.gov.

Computational studies have been employed to analyze and support experimental findings regarding its base-pairing preferences. Modeling of base-pairing structures has shown that zebularine pairs more favorably with guanine than with adenine tandfonline.comnih.gov. This preferential pairing is consistent with its role as a cytosine analog, where it is incorporated into DNA opposite guanine with the greatest efficiency tandfonline.comnih.gov.

X-ray crystallography and associated modeling provide a more dynamic view of zebularine's interaction within the DNA duplex when bound by an enzyme like DNA methyltransferase M.HhaI nih.govnih.gov. These studies reveal a dramatic conformational change known as "protein-induced base flipping." nih.gov In this process, the target zebularine base is rotated out of the DNA helix and into the catalytic pocket of the enzyme nih.gov. This flipping mechanism releases the base from the constraints of the standard Watson-Crick base-pairing, allowing for the necessary chemical reactions to occur within the enzyme's active site nih.gov.

Furthermore, quantum mechanical studies using density functional theory (DFT) have been used to investigate the structural and electronic properties of zebularine and its methylated form, 1-(β-D-ribofuranosyl)-5-methyl-2-pyrimidinone anu.edu.au. These models provide optimized 3D structures and analyze how the addition of a methyl group at the C(5) position of the pyrimidine ring impacts the molecule's geometry and electronic properties, such as condensed Fukui functions anu.edu.au.

| Modeling Aspect | Key Finding | Implication |

|---|---|---|

| Base-Pairing Preference | Computer modeling supports a better fit for zebularine opposite guanine compared to adenine. tandfonline.comnih.gov | Confirms zebularine's function as a cytosine analog. |

| Template Pairing Profile | Pyrosequencing assays, supported by modeling, show its pairing profile is most similar to cytosine. tandfonline.comnih.gov | Efficient incorporation into DNA opposite guanine during replication. |

| Enzyme-DNA Interaction | X-ray crystallography shows protein-induced "base flipping," where zebularine is rotated out of the DNA helix. nih.gov | Facilitates the entry of zebularine into the enzyme's catalytic pocket for covalent bond formation. |

| Quantum Mechanics | Density functional theory models analyze the geometric and electronic changes upon methylation at the C(5) position. anu.edu.au | Provides detailed insight into the molecule's structural and reactive properties. |

Molecular Modeling of Metabolism

Molecular modeling has been instrumental in analyzing the metabolic stability and characteristics of zebularine and its metabolites . These computational analyses help to explain the compound's favorable pharmacological properties, such as its high chemical stability and oral activity .

Studies utilizing molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) at the B3LYP/6-31G* level have shown that zebularine and its metabolites possess large LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy differences . A large energy gap indicates high kinetic stability, suggesting that the molecules are kinetically inert . This calculated stability provides a molecular-level explanation for the compound's long half-life at various physiologically relevant pH levels, a key factor in its oral bioavailability . For instance, at a pH of 7.4, zebularine's half-life is 508 hours .

The metabolic activation of zebularine involves several phosphorylation steps. It is converted into its 5'-mono-, di-, and triphosphate forms aacrjournals.org. Further metabolic processes can lead to the formation of adducts, such as diphosphocholine (Zeb-DP-Chol) and diphoethanolamine (Zeb-DP-EA) conjugates aacrjournals.org. Modeling of these various metabolites shows they are also kinetically stable, though some phosphorylated versions like ZEB-P, ZEB-PP, and ZEB-PPP are predicted to be more labile than zebularine itself due to somewhat lower LUMO-HOMO energy differences .

Additionally, molecular modeling has been used to calculate the solvation energies of zebularine and its metabolites. The high solvation energies suggest that these compounds are soluble in water and can be readily excreted through urine . While the molecular surfaces of zebularine and its metabolites have electron-deficient regions that could potentially react with cellular components like glutathione, their kinetic inertness suggests that the rates of such adverse reactions are not likely to be significant .

| Parameter | Computational Finding | Physiological Significance |

|---|---|---|

| LUMO-HOMO Energy Gap | Zebularine and its metabolites have large energy differences. | Indicates high kinetic stability, explaining the compound's long half-life and chemical inertness. |

| Solvation Energy | Calculated to be high for zebularine and its metabolites. | Suggests high water solubility, facilitating easy excretion via urine. |

| Metabolic Activation | Metabolism involves sequential phosphorylation and formation of adducts. aacrjournals.org | The complex metabolic pathway and limited incorporation into DNA contribute to it being less potent than similar inhibitors. aacrjournals.org |

| Reactivity | Despite electron-deficient regions, kinetic stability limits adverse reactions with cellular nucleophiles. | Contributes to a favorable toxicity profile. |

Advanced Research Methodologies

Omics Approaches

High-throughput "omics" technologies have been instrumental in providing a global perspective on the molecular consequences of zebularine treatment. These approaches allow for a comprehensive analysis of changes in the genome, transcriptome, and metabolome, offering insights into the widespread effects of this DNA methyltransferase (DNMT) inhibitor.

Microarray Analysis for Gene Demethylation Profiles

Microarray analysis has been a key technique to identify genes whose expression is altered by zebularine, often as a consequence of demethylation. In a study investigating the effects of zebularine on a genetically engineered mouse model of breast cancer, microarray analysis was employed to assess global changes in gene expression in tumors from treated versus untreated mice. This approach allowed for the identification of a broad spectrum of zebularine-regulated genes. To confirm the validity of the microarray data, quantitative real-time RT-PCR was performed on a subset of these genes, showing a strong positive correlation between the two methods. nih.gov This validation step is crucial for ensuring the accuracy of the high-throughput microarray results.

Transcriptome and Metabolic Content Analysis

To understand the broader physiological impact of zebularine, researchers have combined transcriptome and metabolic content analysis. In a study on grapevine cell suspensions, this dual approach was used to investigate the link between DNA methylation and the accumulation of anthocyanins, which are colored flavonoids. plos.orgmdpi.complos.org The cells were treated with zebularine, and subsequent analysis revealed significant changes in both the transcriptome and the metabolic profile. plos.orgmdpi.complos.org Transcriptomic analysis, which examines the complete set of RNA transcripts, showed that zebularine treatment led to the up-regulation of stress-related genes. plos.orgplos.org Concurrently, metabolic analysis revealed an increase in anthocyanin accumulation. plos.orgmdpi.complos.org This integrated approach suggested that while zebularine had a modest effect on global DNA methylation, it induced a stress response that contributed to the observed changes in metabolite production. plos.org

Genome-Wide Analyses of Hypomethylating Effects

The development of genome-wide bisulfite sequencing has enabled a detailed, base-resolution view of zebularine's impact on DNA methylation across the entire genome. Studies in the model plant Arabidopsis thaliana have demonstrated that zebularine's hypomethylating effect is comprehensive, affecting the genome in all sequence contexts, including gene bodies and transposons. plos.org Comparative analyses with another well-known DNMT inhibitor, 5-azacytidine (B1684299), revealed that both chemicals induce nearly indistinguishable patterns of genome-wide DNA methylation. nih.gov In human bladder cancer cells, continuous treatment with zebularine was shown to effectively demethylate various hypermethylated regions across the genome, with a particular impact on CpG-poor regions. These genome-wide analyses confirm that zebularine acts as a global inhibitor of DNA methylation, providing a powerful tool for studying the function of this epigenetic mark. plos.orgnih.gov

mRNA Expression Profiling in Cancer Studies

Messenger RNA (mRNA) expression profiling has been extensively used to dissect the anticancer mechanisms of zebularine. In breast cancer research, treating MMTV-PyMT transgenic mice with zebularine led to significant alterations in the expression of genes involved in key cancer-related pathways, including apoptosis, cell cycle regulation, and tumor suppression. Similarly, in studies on hepatocellular carcinoma, colorectal cancer, and pancreatic cancer cell lines, quantitative real-time RT-PCR was used to profile the expression of genes involved in the intrinsic and extrinsic apoptotic pathways. These analyses showed that zebularine treatment up-regulated pro-apoptotic genes like Bax, Bak, and FAS, while down-regulating anti-apoptotic genes such as Bcl-2. Furthermore, the expression of DNMTs themselves was found to be downregulated following zebularine treatment. These mRNA expression profiling studies provide critical insights into the molecular pathways through which zebularine exerts its therapeutic effects in various cancers.

| Cancer Type | Key Upregulated Genes | Key Downregulated Genes | Reference |

| Breast Cancer | Genes involved in apoptosis, cell cycle regulation, tumor suppression | Components of Akt, Src, and Ras signaling pathways | |

| Hepatocellular Carcinoma | Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL | Bcl-2, Mcl-1, Bcl-xL, DNMT1, DNMT3a, DNMT3b | |

| Colorectal Cancer | Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL | DNMT1, DNMT3a, DNMT3b | |

| Pancreatic Cancer | Bax, Bak, Bim, DR4, DR5, FAS, FAS-L, TRAIL | DNMT1, DNMT3a, DNMT3b |

Genetic and Molecular Tools

In addition to large-scale omics approaches, specific genetic and molecular tools have been employed to investigate the precise mechanisms of zebularine's action, particularly its interaction with the machinery of DNA methylation.

siRNA Knockdown Studies (e.g., DNMT1)

Small interfering RNA (siRNA) provides a powerful method for transiently silencing the expression of specific genes, allowing researchers to mimic the effect of a drug on its target or to understand the role of a particular protein in a cellular process. In the context of zebularine research, siRNA-mediated knockdown of DNMT1 has been used to confirm that the effects of zebularine are indeed mediated through the depletion of this key enzyme.

In a study on human cholangiocarcinoma (CCA) cells, researchers observed that zebularine treatment decreased the levels of DNMT proteins. nih.gov To determine if the reduction in cell viability was a direct result of DNMT1 depletion, they used siRNA to specifically knock down DNMT1. nih.gov The results showed that transfection with DNMT1 siRNA reduced DNMT1 protein levels and, consequently, decreased cell viability in a dose-dependent manner, mirroring the effects of zebularine. nih.gov This provided strong evidence that the anticancer effects of zebularine in these cells are mediated through the inhibition of DNMT1. nih.gov

Similarly, in human osteosarcoma cells, the role of DNMT1 in the methylation of the tumor suppressor gene ARHI was investigated. Knockdown of DNMT1 using siRNA resulted in a significant reduction in the methylation of the ARHI gene, leading to its re-expression. This study further elucidated that zebularine treatment disrupted the interaction between DNMT1 and the histone methyltransferase G9a, which was crucial for maintaining the methylated state of ARHI. These siRNA knockdown studies have been pivotal in validating DNMT1 as a primary target of zebularine and in dissecting the molecular pathways affected by its inhibition. nih.gov

Forward-Directed Suppressor Genetic Screens

Forward-directed suppressor genetic screens are powerful tools used to identify genes that, when mutated, can alleviate the detrimental effects of a specific compound or condition. In the context of zebularine, this methodology has been employed to unravel the mechanisms of DNA damage induced by this cytidine (B196190) analog.

In a notable study using Arabidopsis thaliana, a forward-directed suppressor genetic screen was conducted on a mutant background hypersensitive to zebularine (smc6b). nih.govnih.gov The goal was to find mutations that could rescue this hypersensitivity, thereby pointing to genes involved in zebularine's mode of action. The screen, named ZEBULARINE-RESISTANT smc6b (ZRS), successfully identified several suppressor mutants. nih.gov

The screening process involved mutagenizing the zebularine-hypersensitive smc6b-1 mutant seeds and then growing the subsequent generation (M2) on media containing zebularine. nih.govoup.com Plants that survived and grew were selected as potential suppressor mutants. This approach led to the identification of mutations in genes such as EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 (ENT3), DNA METHYLTRANSFERASE 1 (MET1), and DECREASE IN DNA METHYLATION 1 (DDM1). nih.gov The strong resistance of ent3 mutants suggested that the ENT3 protein is crucial for the uptake of zebularine into the cells. nih.govoup.com The identification of MET1 and DDM1 as suppressors indicated that zebularine's DNA-damaging effects are linked to the process of maintaining CG DNA methylation. nih.govoup.com

Table 1: Genes Identified in a Forward-Directed Suppressor Screen for Zebularine Resistance

| Gene Symbol | Gene Name | Function | Implication for Zebularine Action |

| ENT3 | EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 | Nucleoside transport | Likely involved in the cellular uptake of zebularine. nih.govoup.com |

| MET1 | DNA METHYLTRANSFERASE 1 | Maintenance of CG methylation | Suggests zebularine-induced DNA damage is linked to interference with DNA methylation. nih.govoup.com |

| DDM1 | DECREASE IN DNA METHYLATION 1 | Chromatin remodeling | Implicates chromatin state and accessibility in the mechanism of zebularine-induced damage. nih.govoup.com |

This genetic screen provided crucial insights, suggesting that the cytotoxicity of zebularine is dependent on its transport into the cell and its subsequent interference with the DNA methylation machinery, leading to DNA damage. nih.gov

Native Chromatin Immunoprecipitation Experiments